molecular formula C11H12ClNO3 B1489925 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride CAS No. 1864053-49-5

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride

Cat. No.: B1489925
CAS No.: 1864053-49-5
M. Wt: 241.67 g/mol
InChI Key: OFSJYAULMMELQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an aminoethoxy group attached to the chromen-2-one core structure. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 µM and 10.5 µM, respectively . These interactions suggest that this compound can modulate metabolic pathways involving these enzymes, potentially affecting the synthesis of amino acids and other metabolites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit ethylene production in plant cells, thereby affecting processes such as fruit ripening and root elongation . In mammalian cells, this compound may alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like cystathionine beta-lyase and cystathionine gamma-lyase is a key aspect of its mechanism of action . By binding to the active sites of these enzymes, this compound prevents the normal catalytic activity, leading to downstream effects on metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable under standard storage conditions, but its activity may diminish over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where controlled conditions are maintained . In vivo studies may reveal additional insights into its temporal effects and potential degradation pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of normal cellular processes . Threshold effects are also important to consider, as they can provide insights into the optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of cystathionine beta-lyase and cystathionine gamma-lyase suggests its role in amino acid metabolism, particularly in the synthesis and degradation of sulfur-containing amino acids . Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in certain compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular metabolism, gene expression, and other processes. The precise localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride typically involves the reaction of 4-hydroxy-2H-chromen-2-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The purification process involves recrystallization or chromatographic techniques to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethoxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoethoxyvinylglycine hydrochloride: A plant regulator used in agriculture.

    2-(Aminoethoxy)ethanol: A chemical intermediate used in the synthesis of various compounds.

    4-(2-Aminoethoxy)benzoic acid hydrochloride: Used in organic synthesis and pharmaceutical research.

Uniqueness

4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-(2-aminoethoxy)chromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSJYAULMMELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.